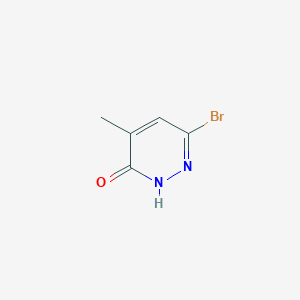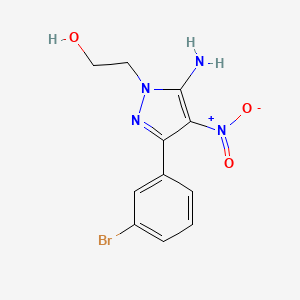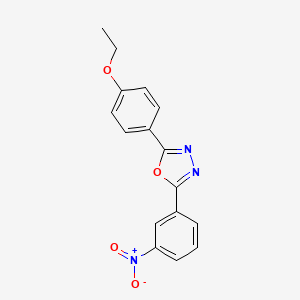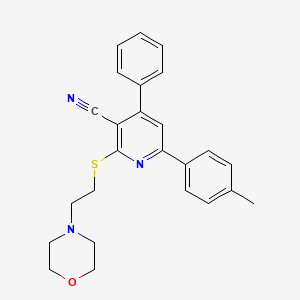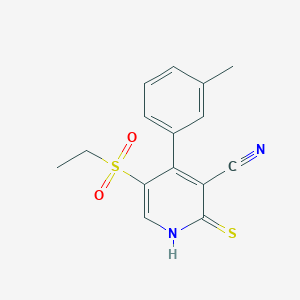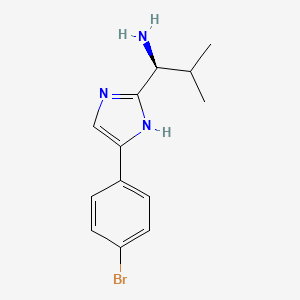
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine is a chiral compound featuring an imidazole ring substituted with a 4-bromophenyl group and a 2-methylpropan-1-amine side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Chiral Amine Introduction: The chiral amine side chain can be introduced via reductive amination or other suitable methods to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is a potential candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
作用機序
(S)-1-(5-(4-ブロモフェニル)-1H-イミダゾール-2-イル)-2-メチルプロパン-1-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。イミダゾール環は、金属イオンと配位するか、水素結合を形成できます。一方、ブロモフェニル基はπ-π相互作用に関与できます。キラルアミン側鎖は、結合特異性と選択性を高める可能性があります。
類似化合物:
- (S)-1-(5-(4-クロロフェニル)-1H-イミダゾール-2-イル)-2-メチルプロパン-1-アミン
- (S)-1-(5-(4-フルオロフェニル)-1H-イミダゾール-2-イル)-2-メチルプロパン-1-アミン
- (S)-1-(5-(4-メチルフェニル)-1H-イミダゾール-2-イル)-2-メチルプロパン-1-アミン
比較:
- 独自性: (S)-1-(5-(4-ブロモフェニル)-1H-イミダゾール-2-イル)-2-メチルプロパン-1-アミンに臭素原子が存在することは、その反応性と結合相互作用に影響を与える独特の電子特性と立体特性を付与します。
- 反応性: 臭素原子は容易に置換することができ、さらなる官能基化のための汎用性の高いハンドルを提供します。
- 結合親和性: この化合物の特定の標的への結合親和性は、臭素原子の電子効果により、そのアナログとは異なる可能性があります。
類似化合物との比較
- (S)-1-(5-(4-Chlorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Fluorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Methylphenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
Comparison:
- Uniqueness: The presence of the bromine atom in (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine imparts unique electronic and steric properties, influencing its reactivity and binding interactions.
- Reactivity: The bromine atom can be readily substituted, providing a versatile handle for further functionalization.
- Binding Affinity: The compound’s binding affinity to specific targets may differ from its analogs due to the electronic effects of the bromine atom.
特性
分子式 |
C13H16BrN3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16BrN3/c1-8(2)12(15)13-16-7-11(17-13)9-3-5-10(14)6-4-9/h3-8,12H,15H2,1-2H3,(H,16,17)/t12-/m0/s1 |
InChIキー |
QJVPPYSYRLYGPB-LBPRGKRZSA-N |
異性体SMILES |
CC(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
正規SMILES |
CC(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)

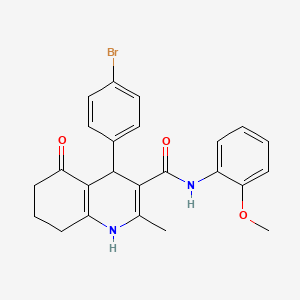
![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
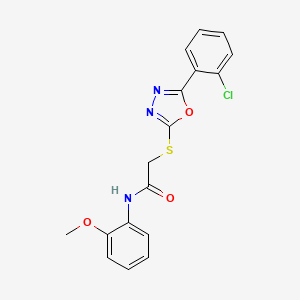
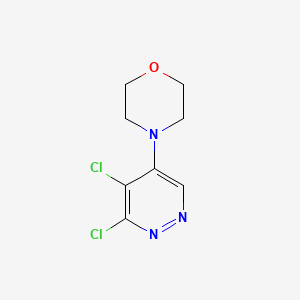
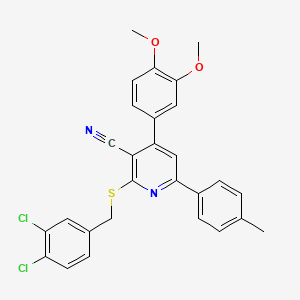
![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)
